![molecular formula C15H25ClO5SSi B14325396 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride CAS No. 112050-78-9](/img/structure/B14325396.png)
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride is an organosilicon compound that features both a benzene ring and a sulfonyl chloride group. This compound is notable for its dual functionality, which makes it useful in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(triethoxysilyl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Condensation Reactions: The triethoxysilyl group can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are often used.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: Sulfonic acids and silanols are typical products of hydrolysis.
Applications De Recherche Scientifique
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of functionalized silica materials and hybrid organic-inorganic materials.
Organic Synthesis: The compound serves as a versatile reagent for introducing sulfonyl and silyl groups into organic molecules.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, for various biotechnological applications.
Catalysis: The compound is used in the preparation of catalysts for various organic transformations.
Mécanisme D'action
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride and triethoxysilyl groups. The sulfonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfonyl chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trimethoxysilyl)benzene-1-sulfonyl chloride
- 4-(Triethoxysilyl)benzene-1-sulfonyl chloride
- 3-(Triethoxysilyl)propylamine
Uniqueness
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a triethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both organic synthesis and materials science. The presence of the triethoxysilyl group also enables the compound to form stable siloxane bonds, which are essential for the development of hybrid materials.
Propriétés
Numéro CAS |
112050-78-9 |
|---|---|
Formule moléculaire |
C15H25ClO5SSi |
Poids moléculaire |
381.0 g/mol |
Nom IUPAC |
4-(3-triethoxysilylpropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H25ClO5SSi/c1-4-19-23(20-5-2,21-6-3)13-7-8-14-9-11-15(12-10-14)22(16,17)18/h9-12H,4-8,13H2,1-3H3 |
Clé InChI |
PPCTVIWAMPXDBE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)Cl)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
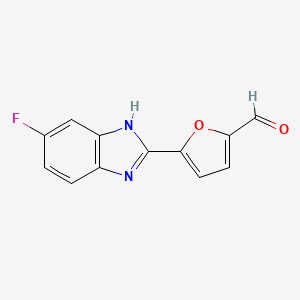
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)


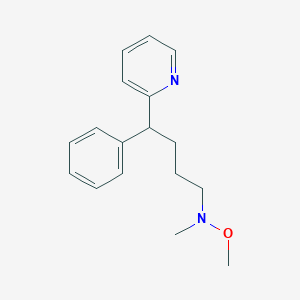
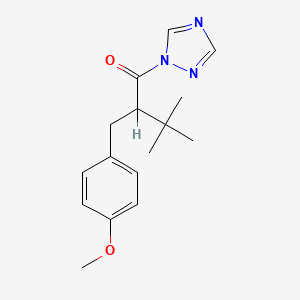
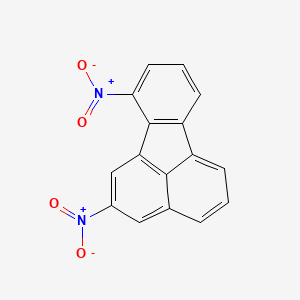
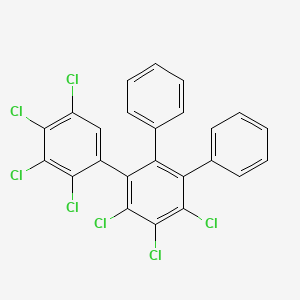
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)

